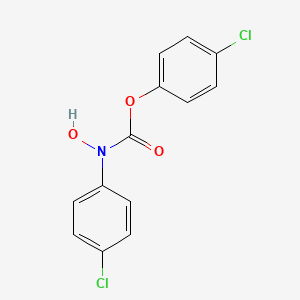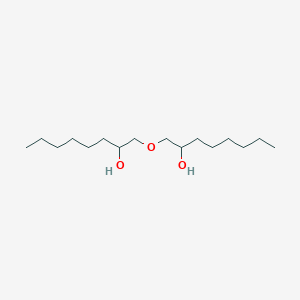
1,1'-Oxydioctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxydioctan-2-ol is an organic compound with the molecular formula C16H34O3. It is a colorless liquid with a distinctive odor and is soluble in many organic solvents such as ethanol and ether . This compound is primarily used as an intermediate in various chemical synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxydioctan-2-ol can be synthesized through the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products
Industrial Production Methods: Industrial production of 1,1’-Oxydioctan-2-ol typically involves the use of ethylene and triethylaluminium under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxydioctan-2-ol undergoes several types of chemical reactions, including:
Substitution: The hydroxyl group in 1,1’-Oxydioctan-2-ol can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1’-Oxydioctan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Oxydioctan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites . These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Pentan-2-ol
- Pentan-3-ol
- Ethanol
- Phenol
Comparison: 1,1’-Oxydioctan-2-ol is unique due to its longer carbon chain and the presence of an ether linkage, which imparts different chemical and physical properties compared to shorter-chain alcohols like ethanol and phenol . This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
21875-81-0 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-(2-hydroxyoctoxy)octan-2-ol |
InChI |
InChI=1S/C16H34O3/c1-3-5-7-9-11-15(17)13-19-14-16(18)12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
TVPBCGITZQHSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


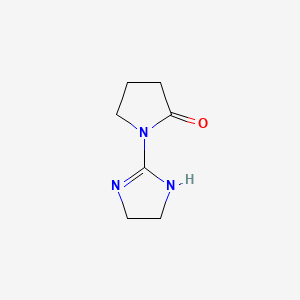
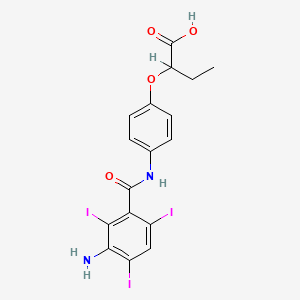
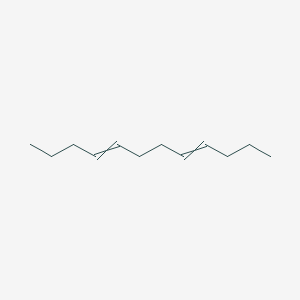
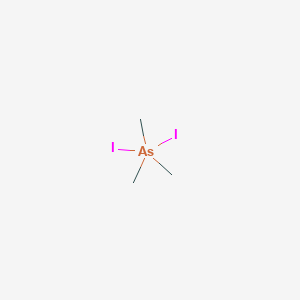
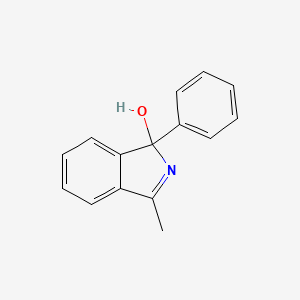
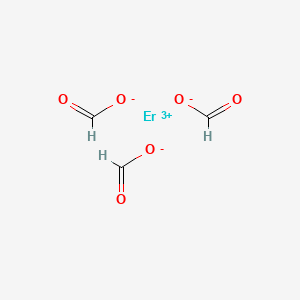
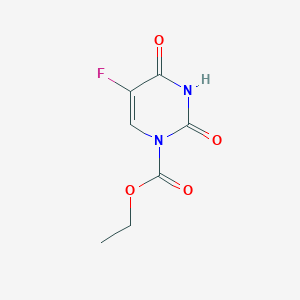
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
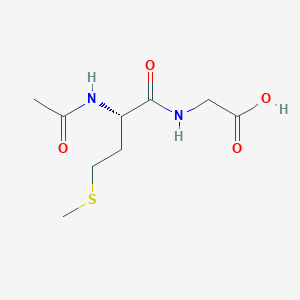
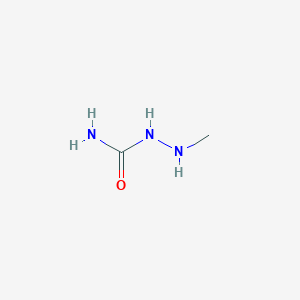
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
